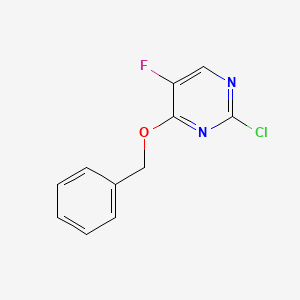

2-Chloro-4-benzyloxy-5-fluoropyrimidine

CAS No.: 81560-11-4

Cat. No.: VC8138203

Molecular Formula: C11H8ClFN2O

Molecular Weight: 238.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 81560-11-4 |

|---|---|

| Molecular Formula | C11H8ClFN2O |

| Molecular Weight | 238.64 g/mol |

| IUPAC Name | 2-chloro-5-fluoro-4-phenylmethoxypyrimidine |

| Standard InChI | InChI=1S/C11H8ClFN2O/c12-11-14-6-9(13)10(15-11)16-7-8-4-2-1-3-5-8/h1-6H,7H2 |

| Standard InChI Key | PUDYTJUESWMUAJ-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)COC2=NC(=NC=C2F)Cl |

| Canonical SMILES | C1=CC=C(C=C1)COC2=NC(=NC=C2F)Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s core structure consists of a pyrimidine ring—a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3. Substitutions at positions 2 (chlorine), 4 (benzyloxy), and 5 (fluorine) introduce steric and electronic effects that influence reactivity. The benzyloxy group () enhances lipophilicity, potentially improving blood-brain barrier (BBB) permeability in drug candidates . Quantum mechanical calculations predict significant polarization at the C-Cl and C-F bonds, facilitating nucleophilic aromatic substitution (SNAr) reactions at these positions .

Physicochemical Properties

Key physicochemical parameters are summarized below:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 238.65 g/mol | |

| Boiling Point | Not reported | – |

| Density | Not reported | – |

| Appearance | Solid (assumed) |

Synthesis and Manufacturing

Synthetic Routes

The primary synthesis involves sequential functionalization of pyrimidine precursors. A plausible pathway begins with 2,4-dichloro-5-fluoropyrimidine (CAS 2927-71-1), where the chlorine at position 4 is displaced by a benzyloxy group via SNAr :

Alternatively, benzyl bromide derivatives (e.g., 2-chloro-5-fluorobenzyl bromide, CAS 81778-09-8) may serve as alkylating agents under mild basic conditions . The choice of solvent (e.g., acetonitrile) and base (e.g., NaHCO₃) optimizes yield and purity, as demonstrated in analogous syntheses of benzothiazole derivatives .

Industrial Production

Global suppliers include Shanghai Hanhong Scientific Co., Ltd. and Shanghai Haohong Pharmaceutical Co., Ltd., which list the compound in their catalogs for research and bulk manufacturing . Production scales likely employ continuous-flow reactors to enhance reaction control and throughput, though specific operational details remain proprietary.

Applications in Pharmaceutical and Materials Chemistry

Drug Discovery

As a fluorinated pyrimidine, this compound is a candidate intermediate for antiviral and anticancer agents. Fluorine atoms improve metabolic stability and bioavailability, while the chlorine and benzyloxy groups offer sites for further derivatization . For example, replacing the chlorine with amines or thiols could yield kinase inhibitors or protease antagonists.

Organometallic Ligands

The electron-deficient pyrimidine ring coordinates transition metals such as iridium, forming complexes used in organic light-emitting diodes (OLEDs). A related compound, 2-chloro-5-fluoropyrimidine, contributes to iridium complexes with external quantum efficiencies exceeding 29.5% . By analogy, 2-chloro-4-benzyloxy-5-fluoropyrimidine may serve as a ligand precursor for luminescent materials.

Neuroprotective Agents

Although direct evidence is lacking, structurally similar benzothiazoles with benzyloxy groups exhibit potent monoamine oxidase-B (MAO-B) inhibition and neuroprotective effects in Parkinson’s disease models . Functionalization of the pyrimidine ring could mimic these activities, positioning the compound as a scaffold for central nervous system (CNS) therapeutics.

| Supplier | Location | Advantage | Inquiry Contact |

|---|---|---|---|

| Shanghai Hanhong Scientific Co. | China | 64 | 021-54306202 |

| Shanghai Haohong Pharmaceutical | China | 58 | 4008210725 |

Pricing data are undisclosed, but the compound is typically sold in gram-to-kilogram quantities with >97% purity .

Future Research Directions

-

Mechanistic Studies: Elucidate the compound’s reactivity in SNAr and cross-coupling reactions.

-

Biological Screening: Test MAO-B inhibitory activity and BBB permeability in vitro.

-

Materials Optimization: Explore its utility in phosphorescent OLEDs by synthesizing iridium complexes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume